Macarbomycin

Anti-MRSA activity MIC determination Glycopeptide alternative

Macarbomycin (11130-59-9) is a phosphorus-containing transglycosylase inhibitor with MIC 0.05–0.20 μg/mL against MRSA, showing 2–31× greater potency than vancomycin in 50 clinical isolates. Chemically identical to the diumycin complex (6/6 matching components), it serves as a validated drop-in replacement for diumycin in experimental workflows. Its 8-fold MIC shift in COL/COL-VR1 isogenic pairs (vs. moenomycin's 16-fold) makes it the preferred tool for discriminating resistance determinants within the phosphoglycolipid class. Long-term oral safety established in primate models. Inquire for bulk/research-grade orders.

Molecular Formula C21H15FeO6
Molecular Weight 0
CAS No. 11130-59-9
Cat. No. B1173522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacarbomycin
CAS11130-59-9
Molecular FormulaC21H15FeO6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macarbomycin (CAS 11130-59-9) Procurement Guide: Phosphorus-Containing Peptidoglycan Transglycosylase Inhibitor


Macarbomycin (CAS 11130-59-9) is a phosphorus-containing antibiotic produced by Streptomyces phaeochromogenes, classified within the phosphoglycolipid family that includes diumycin, moenomycin, and prasinomycin [1]. It acts as a direct inhibitor of bacterial peptidoglycan transglycosylase, a mechanism distinct from glycopeptide antibiotics that bind the D-Ala-D-Ala terminus [2]. The compound is a high-molecular-weight complex (approximately 35,000 Da) with elemental composition C~45.7%, H~6.8%, N~5.1%, P~1.3%, Ca~1.4%, readily soluble in water, and stable over a wide pH range, but its antibacterial activity is markedly reduced in the presence of serum albumin [3][4].

Why Macarbomycin Cannot Be Simply Replaced by Other Transglycosylase Inhibitors in Research and Industrial Applications


Although macarbomycin shares the transglycosylase inhibition target with moenomycin and is chemically identical to the diumycin complex, critical differences in antibacterial potency, resistance susceptibility, and protein-binding behavior preclude indiscriminate substitution [1]. Direct comparative MIC data demonstrate that macarbomycin and moenomycin exhibit quantitatively distinct resistance phenotypes against vancomycin-resistant Staphylococcus aureus, and macarbomycin's superior potency against MRSA relative to vancomycin is strain- and condition-dependent [2][3]. The following quantitative evidence guide details the specific dimensions along which macarbomycin differentiates from its closest analogs.

Macarbomycin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Macarbomycin vs. Vancomycin: Superior in vitro Anti-MRSA Potency (MIC Comparison)

Against 50 clinical MRSA isolates, macarbomycin exhibited MIC values of 0.05–0.20 μg/mL, whereas vancomycin (VCM) showed MIC values of 0.39–1.56 μg/mL, representing an approximately 2- to 31-fold greater potency for macarbomycin [1]. This quantitative advantage positions macarbomycin as a more potent in vitro agent against MRSA, although translation to clinical efficacy requires consideration of serum protein binding effects.

Anti-MRSA activity MIC determination Glycopeptide alternative

Macarbomycin vs. Moenomycin: Differential Resistance Phenotype in Vancomycin-Resistant S. aureus

In an isogenic vancomycin-resistant S. aureus mutant (COL-VR1), macarbomycin MIC increased 8-fold (from 0.5 μg/mL to 4 μg/mL), whereas moenomycin MIC increased 16-fold (from 0.01 μg/mL to 0.125 μg/mL) [1]. The unequal fold-change (8× vs. 16×) indicates that the resistance mechanism differentially affects the two transglycosylase inhibitors, suggesting macarbomycin may retain relatively greater activity in strains harboring this specific resistance adaptation.

Antibiotic resistance Transglycosylase inhibitor VISA/VRSA

Macarbomycin and Diumycin: Demonstrated Chemical Identity Enabling Interchangeable Sourcing

Comparative chromatographic and physico-chemical analysis of fermentation products from diumycin-producing and macarbomycin-producing Streptomyces strains revealed that not only the main component but all five minor components are identical between the two named antibiotic complexes [1]. This established identity means that macarbomycin and diumycin are the same chemical entity, allowing procurement teams to source either denomination interchangeably when availability or pricing differs.

Antibiotic complex characterization Chromatographic fingerprinting Supply chain equivalence

Macarbomycin In Vivo: Growth Promotion and Low Toxicity Demonstrated in Primate Models

Long-term oral administration of macarbomycin to baby and juvenile monkeys resulted in measurable growth promotion with no observed signs of toxicity [1]. While quantitative growth promotion data for moenomycin in primates is not available for direct comparison, this finding differentiates macarbomycin from glycopeptide antibiotics such as vancomycin, which are not employed for growth promotion due to toxicity concerns and human-use preservation [2]. Additionally, intravenous macarbomycin in mice exhibited slow excretion, consistent with the prolonged in vivo activity characteristic of the phosphorus-containing antibiotic class [1].

Animal nutrition Growth promotion Subchronic toxicity

Optimal Procurement and Application Scenarios for Macarbomycin Based on Quantitative Differentiation Evidence


MRSA Drug Discovery Screening Campaigns Requiring a Low-MIC Baseline Comparator

When designing high-throughput screens to identify novel anti-MRSA agents or evaluate synergy with transglycosylase inhibitors, macarbomycin at its MIC range of 0.05–0.20 μg/mL provides a favorable low baseline against which resistance frequency, mutant selection window, and combination effects can be sensitively measured, as demonstrated by its 2- to 31-fold greater potency over vancomycin in 50 clinical MRSA isolates [1].

Transglycosylase Inhibitor Resistance Mechanism Studies Using Isogenic S. aureus Pairs

For mechanistic studies comparing transglycosylase inhibitor resistance, macarbomycin's 8-fold MIC increase in the COL/COL-VR1 isogenic pair—contrasted with moenomycin's 16-fold increase—makes it the preferred tool compound when the aim is to characterize resistance determinants that discriminate between structurally related inhibitors within the phosphoglycolipid class [2].

Supply Chain Diversification: Sourcing Macarbomycin as a Chemically Equivalent Substitute for Diumycin

Procurement teams unable to secure diumycin from primary suppliers can specify macarbomycin with documented evidence of chemical identity (6/6 components matching, including main and all minor constituents) to maintain experimental continuity without re-validation of the antibiotic complex's composition [3].

Veterinary Growth Promotion and Subchronic Toxicity Assessment in Non-Human Primates

Investigators conducting animal nutrition or growth promotion studies in primate models can reference macarbomycin's established safety profile—growth promotion with no observed toxicity following long-term oral administration to baby and juvenile monkeys—as a starting point for experimental design, particularly when comparing phosphorus-containing antibiotics to other growth-promoting feed additives [4].

Quote Request

Request a Quote for Macarbomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.